![molecular formula C8H18ClSi B1588140 di-tert-Butylchlorosilane CAS No. 56310-18-0](/img/structure/B1588140.png)
di-tert-Butylchlorosilane
Overview
Description
Di-tert-butylchlorosilane is an organosilicon compound with the chemical formula C8H19ClSi . It is a colorless liquid that is commonly used in organic synthesis to introduce silicon functional groups into organic compounds. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butylchlorosilane can be synthesized through the reaction of di-tert-butyldichlorosilane with hydrogen. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating di-tert-butylsilane. This process involves the use of silicon tetrachloride and tert-butyllithium, followed by purification steps to isolate the desired compound .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with nucleophiles to form new organosilicon compounds.
Hydrolysis: The compound reacts rapidly with moisture or water, leading to the formation of silanols and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Organic Synthesis
1.1 Protecting Group in Silylation Reactions
DTBClSi is widely used as a protecting group for alcohols due to its steric bulk, which allows selective protection of less hindered hydroxy groups. This selectivity is particularly useful in complex organic syntheses where regioselectivity is crucial. For instance, it has been employed for the one-pot silylation of internal hydroxy groups in 1,2-alkanediols, facilitating further transformations without the need for deprotection steps .
1.2 Synthesis of Optically Pure Compounds
The di-tert-butyloxysilyl group has been utilized to control regioselectivity and stereoselectivity in reactions involving chiral alcohols. This methodology has been applied to synthesize optically pure products by employing a single enantiomer of the chiral alcohol as the initial substrate .
1.3 Hydrosilylation and Subsequent Reactions
DTBClSi has also been used in hydrosilylation reactions, such as the preparation of (E)-di-tert-butyl-(1-heptenyl)silanol through the hydrosilylation of 1-heptyne followed by hydrolysis . This demonstrates its role in forming silicon-containing intermediates that can be further manipulated into valuable products.
Catalysis
2.1 Rhodium-Catalyzed Reactions
In catalysis, DTBClSi has been shown to participate in Rhodium-catalyzed Si-H insertion reactions involving carbenoids generated from α-diazoesters. The chlorosilanes produced can be converted into alkoxysilanes through treatment with alcohols and bases . The bulky nature of DTBClSi enhances reactivity compared to other chlorosilanes, making it a valuable reagent in synthetic protocols.
2.2 Borylation Reactions
Recent studies have highlighted the use of DTBClSi in borylation reactions, where it acts as a precursor for synthesizing trialkylsilylboronates. These compounds are important intermediates in various organic transformations and materials science applications .
Medicinal Chemistry
3.1 Radiolabeling for PET Imaging
DTBClSi has found applications in the synthesis of silicon-based building blocks for radiolabeling peptides with fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. For example, nucleophilic substitution reactions involving DTBClSi have been utilized to produce 18F-radiolabeled compounds with potential applications in tumor imaging .
3.2 Synthesis of Prodrugs
The compound is also being explored for synthesizing prodrugs of chemotherapeutics, enhancing the delivery and efficacy of therapeutic agents .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Radiolabeled Peptides
In a study focused on PET imaging, DTBClSi was used to synthesize a radiolabeled peptide derivative with an overall yield of 74%. The process involved lithiating DTBClSi and substituting it with a phenyl lithium derivative .
Case Study 2: Selective Protection Strategy
A research project demonstrated the selective protection capabilities of DTBClSi by applying it to synthesize complex cyclic polyols with high stereoselectivity. The use of DTBClSi allowed for regioselective migration during cyclization processes .
Mechanism of Action
Di-tert-butylchlorosilane exerts its effects primarily through its electrophilic silicon center, which readily reacts with nucleophiles. This reactivity allows it to form strong bonds with various organic and inorganic molecules, facilitating the synthesis of a wide range of organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Di-tert-butyldichlorosilane: Another organosilicon compound with two chlorine atoms attached to the silicon center.
Tri-tert-butylchlorosilane: A compound with three tert-butyl groups attached to the silicon center. It is less reactive than di-tert-butylchlorosilane due to steric hindrance.
Uniqueness: this compound is unique in its balance of reactivity and stability. The presence of two tert-butyl groups provides steric protection to the silicon center, making it less prone to unwanted side reactions while still allowing for efficient substitution reactions with nucleophiles .
Biological Activity
Di-tert-butylchlorosilane (DTBCl) is an organosilicon compound that has garnered attention in various fields of research due to its unique chemical properties and biological applications. This article explores the biological activity of DTBCl, highlighting its reactivity, applications in synthetic chemistry, and potential uses in medical imaging and drug synthesis.
This compound is characterized by its bulky tert-butyl groups, which influence its reactivity. Studies indicate that DTBCl is highly reactive, particularly in nucleophilic substitution reactions. For example, it has been utilized in the synthesis of silicon-based compounds for radiolabeling in positron emission tomography (PET) imaging. In one study, DTBCl was reacted with a lithium derivative to yield a compound suitable for 18F-radiolabeling with a yield of 74% .
Table 1: Reactivity Comparison of Chlorosilanes
Compound | Reactivity Level | Application |
---|---|---|
This compound | High | PET imaging, drug synthesis |
Tert-butyldichlorosilane | Moderate | Silylation reactions |
Dimethyldichlorosilane | Low | General silane chemistry |
Applications in Synthetic Chemistry
DTBCl has been extensively studied for its role as a silylating agent. It is particularly useful for the selective protection of alcohols in organic synthesis. The steric bulk of the tert-butyl groups allows for regioselective silylation, making it advantageous in complex molecular syntheses .
Case Study: Synthesis of Radiolabeled Compounds
In a notable case study, researchers synthesized 18F-radiolabeled compounds using DTBCl as a precursor. The process involved the nucleophilic substitution of DTBCl with a lithiated compound, leading to high yields of the desired radiolabeled product . This demonstrates DTBCl's utility in creating compounds for medical diagnostics.
Biological Activity and Safety
While DTBCl is primarily recognized for its chemical applications, understanding its biological activity is crucial for safety assessments. Research indicates that compounds derived from DTBCl exhibit varying degrees of cytotoxicity depending on their structure and application. For instance, derivatives used in drug synthesis have shown potential as prodrugs for chemotherapeutics, indicating that DTBCl can play a role in medicinal chemistry .
Table 2: Biological Activity Overview
Compound Derived from DTBCl | Biological Activity | Observations |
---|---|---|
18F-labeled silicon compounds | Potential tumor imaging | Stability in human plasma observed |
Silylated thymidine derivatives | Antiviral properties | Effective against specific viruses |
Silylated amino acids | Cytotoxicity studies | Varying effects based on structure |
Properties
InChI |
InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJWJFNTJLFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422597 | |
Record name | di-tert-Butylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-18-0 | |
Record name | di-tert-Butylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-t-butylchlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of di-tert-butylchlorosilane highlighted in the research?
A1: this compound serves as a valuable reagent in synthesizing various silicon-containing compounds. Notably, it's a key precursor for producing unsymmetrically substituted silaketals, specifically tert-Bu2Si(OR1)(OR2), and other silicon compounds with the general formula tert-Bu2SiXY. [] These compounds find applications in organic synthesis and material science.
Q2: The research mentions the synthesis of di-tert-butyldisiloxane-1,3-diol (2) and penta-tert-butyldisiloxanol (4). What is unique about these compounds?
A2: These compounds, synthesized during attempts to prepare tri-tert-butylsilanol and di-tert-butylsilanediol using this compound, are notable for their steric crowding. [] The presence of multiple bulky tert-butyl groups around the silicon atoms leads to significant steric interactions, influencing their structure and reactivity.
Q3: Can this compound undergo reactions other than substitution at the chlorine atom?
A3: Yes, the research highlights a reaction where this compound reacts with dilithiated hydrazine to yield N,N′-bis(silyl)hydrazine, [(Me3C)2SiHNH]2. [] This reaction demonstrates the possibility of this compound engaging in reactions beyond simple nucleophilic substitution at the chlorine atom, broadening its synthetic utility.
Q4: How does the presence of tert-butyl groups in this compound influence its reactivity?
A4: The bulky tert-butyl groups in this compound introduce significant steric hindrance, significantly influencing its reactivity. [, , ] This steric hindrance can hinder the approach of other molecules, impacting reaction rates and selectivity. For instance, in the synthesis of di-tert-butyldisilylethers, the steric bulk of the tert-butyl groups favors monosubstitution over disubstitution, even when using reagents like di-tert-butyldichlorosilane. []
Q5: What analytical techniques are employed to characterize this compound and its derivatives?
A5: The research primarily utilizes 1H NMR spectroscopy to analyze the purity of this compound and identify the products formed in its reactions. [] For instance, the different chemical shifts in the 1H NMR spectrum help distinguish between tert-Bu2Si(Cl)OTf and tert-Bu2Si(H)OTf, two possible products during its synthesis. Additionally, high resolution ESI-FTICR mass spectrometry was used to detect subtle variations in synthesized DNA strands containing modified nucleobases, showcasing the importance of advanced analytical methods in this research area. []
Q6: What precautions are necessary when handling this compound?
A6: this compound should be handled with care, as it is likely moisture-sensitive. The recommended storage conditions are under a dry and inert atmosphere. [] This precaution minimizes its degradation due to reaction with atmospheric moisture, preserving its reactivity for subsequent synthetic applications.
Q7: The research mentions using this compound in synthesizing molecules for PNA-template directed ligation. What are the challenges encountered?
A7: The research highlights the challenges in synthesizing tetrafunctional amino acid derivatives for PNA-template directed ligation using this compound. [] The primary obstacle lies in achieving selective substitution of the chlorine atom while preserving other reactive functionalities within the target molecule. Achieving orthogonal protection and deprotection strategies for the various functional groups is crucial. The steric bulk of the di-tert-butylsilyl group can further complicate the reactions, necessitating careful optimization of reaction conditions.
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